![molecular formula C21H30N2O6 B3969052 [4-(Azepan-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone;oxalic acid](/img/structure/B3969052.png)
[4-(Azepan-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone;oxalic acid
Descripción general
Descripción
[4-(Azepan-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperidine ring and an azepane ring, both of which are connected to a methanone group substituted with a 2-methoxyphenyl group. The presence of oxalic acid further enhances its chemical properties, making it a subject of study in synthetic chemistry, pharmacology, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Azepan-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine and azepane intermediates, which are then coupled through a series of nucleophilic substitution reactions. The methanone group is introduced via a Friedel-Crafts acylation reaction, using 2-methoxybenzoyl chloride as the acylating agent. The final step involves the addition of oxalic acid to form the oxalate salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity levels, and advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product. The use of automated systems and real-time monitoring helps in maintaining the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Azepan-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, [4-(Azepan-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable in understanding cellular processes and signaling pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural features suggest that it may act as a ligand for certain receptors, making it a candidate for drug development in treating neurological disorders and other diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.
Mecanismo De Acción
The mechanism of action of [4-(Azepan-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(Piperidin-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone
- [4-(Azepan-1-yl)azepan-1-yl]-(2-methoxyphenyl)methanone
- [4-(Morpholin-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone
Uniqueness
Compared to similar compounds, [4-(Azepan-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone stands out due to the presence of both piperidine and azepane rings This dual-ring structure provides unique steric and electronic properties, enhancing its reactivity and interaction with biological targets
Propiedades
IUPAC Name |
[4-(azepan-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2.C2H2O4/c1-23-18-9-5-4-8-17(18)19(22)21-14-10-16(11-15-21)20-12-6-2-3-7-13-20;3-1(4)2(5)6/h4-5,8-9,16H,2-3,6-7,10-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPFDAGFJFDOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)N3CCCCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3968969.png)
![1-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-3-phenylpropan-2-ol](/img/structure/B3968973.png)
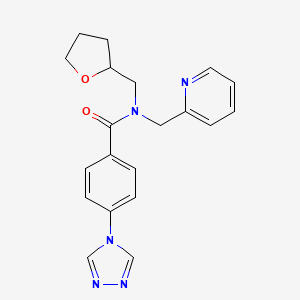
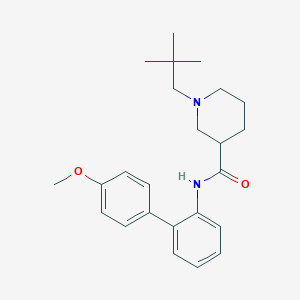
![N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide](/img/structure/B3969019.png)
![Methyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate](/img/structure/B3969021.png)

![[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-(4-phenylphenyl)methanone;oxalic acid](/img/structure/B3969029.png)
![3-[[3-(4-Ethoxyphenyl)-3-oxopropyl]amino]propanoic acid](/img/structure/B3969042.png)
![1-(2-fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3969048.png)
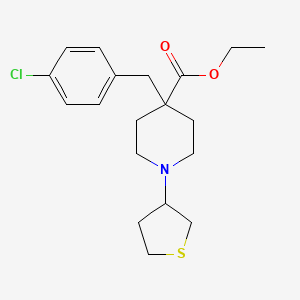
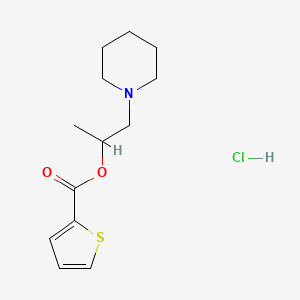
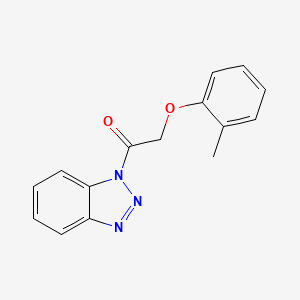
![N-allyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3969091.png)
